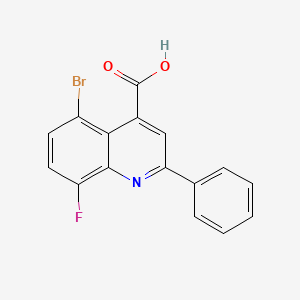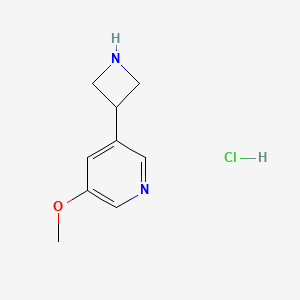![molecular formula C11H13BrN2O2 B13719956 (5-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719956.png)
(5-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 5-position, a methoxyethyl group at the 1-position, and a hydroxymethyl group at the 2-position of the benzimidazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves the following steps:
Alkylation: The methoxyethyl group can be introduced at the 1-position through an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Hydroxymethylation: The hydroxymethyl group at the 2-position can be introduced using formaldehyde and a suitable reducing agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the de-brominated product.
Substitution: Formation of various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
(5-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol: has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Material Science: It is explored for its potential use in the development of fluorescent materials and sensors.
Chemical Biology: The compound is used as a probe to study various biochemical pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of (5-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the methoxyethyl group play crucial roles in binding to the active site of the target, thereby modulating its activity. The hydroxymethyl group can form hydrogen bonds with amino acid residues, enhancing the binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol
- (1-(2-Methoxyethyl)-1H-imidazol-5-yl)methanol
- (5-Bromo-2-(1H-imidazol-1-yl)pyrimidine
Uniqueness
- The presence of the benzimidazole ring distinguishes it from other imidazole derivatives.
- The combination of the bromine atom, methoxyethyl group, and hydroxymethyl group provides unique chemical properties and biological activities.
- Its ability to undergo various chemical reactions makes it a versatile compound for synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C11H13BrN2O2 |
|---|---|
Peso molecular |
285.14 g/mol |
Nombre IUPAC |
[5-bromo-1-(2-methoxyethyl)benzimidazol-2-yl]methanol |
InChI |
InChI=1S/C11H13BrN2O2/c1-16-5-4-14-10-3-2-8(12)6-9(10)13-11(14)7-15/h2-3,6,15H,4-5,7H2,1H3 |
Clave InChI |
SZOQGRYBAUMHPW-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C2=C(C=C(C=C2)Br)N=C1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13719948.png)

![[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B13719953.png)
